![molecular formula C15H13ClF3N3 B2401357 phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride CAS No. 1169986-27-9](/img/structure/B2401357.png)

phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

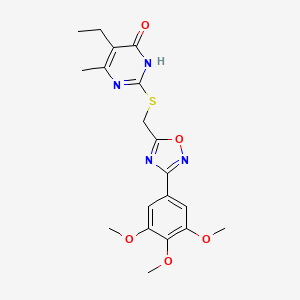

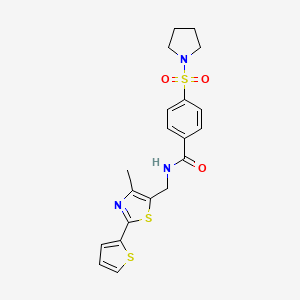

Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride is a chemical compound that is used for pharmaceutical testing . It is a high-quality reference standard for accurate results .

Molecular Structure Analysis

The molecular weight of phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride is 327.74 . The Inchi Code is1S/C15H12F3N3.ClH/c16-15(17,18)14-20-11-7-6-10(8-12(11)21-14)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2,(H,20,21);1H . Physical And Chemical Properties Analysis

Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride is a powder . The storage temperature is room temperature .Scientific Research Applications

Selective Tetrodotoxin-Sensitive Blockers

- Chiral Intermediate Synthesis : Phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride serves as a key chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers. Researchers have efficiently synthesized this compound using a bienzyme cascade system comprising R-ω-transaminase (ATA117) and alcohol dehydrogenase (ADH) co-expression . The system ensures high enantiomeric excess (>99.9%) and improved product yield.

Pharmaceutical Applications

- Painkiller Synthesis : The compound plays a role in the synthesis of painkillers. Specifically, it contributes to the production of chiral intermediates necessary for pain management drugs .

Chemical Biology and Enzyme Engineering

- Bienzyme Cascade System : The successful use of a bienzyme cascade system for ®-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine production provides valuable insights into the biosynthesis of chiral amines. This system involves the cooperative action of ATA117 and ADH, enhancing substrate handling capacity and overall efficiency .

Stability Enhancement in Boron Compounds

- Air Stability : The bulky 2,4,6-tris(trifluoromethyl)phenyl (FMes) group, similar in structure to our compound, significantly improves air stability in boron compounds. This property has implications for the design of stable and functional materials .

Targeted Therapeutics

- Alpelisib : Alpelisib, an FDA-approved drug, contains a trifluoromethyl alkyl-substituted pyridine moiety. This compound is used in the treatment of certain cancers, particularly breast cancer, by inhibiting PI3K signaling pathways .

Organic Synthesis and Medicinal Chemistry

- Diverse Substrate Spectrum : ATA117, the enzyme involved in the synthesis of our compound, can catalyze transamination reactions for various substrates, including acetophenone, 3,5-bistrifluoromethylacetophenone, and benzylacetone. These reactions yield important amines and intermediates .

Safety and Hazards

The safety information for phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-6-yl]methanamine hydrochloride includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name |

phenyl-[2-(trifluoromethyl)-3H-benzimidazol-5-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F3N3.ClH/c16-15(17,18)14-20-11-7-6-10(8-12(11)21-14)13(19)9-4-2-1-3-5-9;/h1-8,13H,19H2,(H,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKRPDBLOUDOUCZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)C(F)(F)F)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClF3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(methyl)sulfamoyl]-N-(9,10-dioxoanthracen-2-yl)benzamide](/img/structure/B2401275.png)

![6-(3-Bromophenyl)-2-[(3-nitrophenyl)methyl]pyridazin-3-one](/img/structure/B2401281.png)

![6-(4-(((6-Cyclobutylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2401287.png)

![2-(benzo[d]isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2401288.png)

![2-Chloro-1-(2-methyl-3-phenyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)propan-1-one](/img/structure/B2401293.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2401294.png)

![2-{[(3-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}benzoic acid](/img/structure/B2401297.png)